[4-(Dimethylamino)phenyl](diphenylphosphoryl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)phenylmethanol is an organic compound with the molecular formula C21H22NO2P It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a diphenylphosphoryl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with diphenylphosphine oxide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Dimethylamino)phenylmethanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often incorporate advanced techniques such as:
Automated Reactors: To ensure precise control over reaction parameters.
Purification Systems: Including distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)phenylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Diphenylphosphino)-N,N-dimethylaniline
- 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)phenylmethanol is unique due to the presence of the methanol moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-diphenylphosphorylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO2P/c1-22(2)18-15-13-17(14-16-18)21(23)25(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,21,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOJJVDSWQLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.